![molecular formula C15H18N2O2 B2445686 4(1H)-Pyridinone, 2-(aminomethyl)-1,6-dimethyl-3-(phenylmethoxy)- CAS No. 401792-02-7](/img/structure/B2445686.png)
4(1H)-Pyridinone, 2-(aminomethyl)-1,6-dimethyl-3-(phenylmethoxy)-
Overview
Description
4(1H)-Pyridinone, 2-(aminomethyl)-1,6-dimethyl-3-(phenylmethoxy)-, also known as PDP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. PDP belongs to the class of pyridinones, which are known for their diverse biological activities. In
Scientific Research Applications
Antiparasitic Activity
4(1H)-Pyridinone, 2-(aminomethyl)-1,6-dimethyl-3-(phenylmethoxy)-: has demonstrated antiparasitic properties. Researchers synthesized this compound via a multi-step pathway starting from 2-iodoaniline. Its structure was characterized using techniques such as 1H-NMR, 13C-NMR, and ESI-MS spectral analysis . The compound was then screened in vitro against three protozoan parasites:
The results showed antiparasitic activity, with IC50 values in the micromolar range. This suggests potential use in antiprotozoal therapy .
Indole Derivatives
Indoles, including this compound, constitute an important class of compounds with diverse biological activities. They have been explored for their antiviral, antibacterial, anticancer, anti-Alzheimer’s disease, and antiparasitic properties . The nitrogen heterocyclic scaffold of indoles makes them attractive candidates for drug development.
Structure-Activity Relationship (SAR) Studies
Researchers can delve deeper into the structure-activity relationship of this compound. By modifying its chemical structure and assessing its impact on antiparasitic activity, they can identify key functional groups responsible for efficacy.
Mechanism of Action
Target of Action
Compounds with similar structures are known to interact with various biological targets, which can influence cellular processes .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, potentially altering its interaction with its targets .
Biochemical Pathways
Similar compounds are known to participate in various biochemical reactions, including the suzuki–miyaura coupling and the conversion of the boron moiety into a broad range of functional groups .
Pharmacokinetics
Similar compounds are known to undergo protodeboronation, a process that can influence their bioavailability .
Result of Action
Similar compounds are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
It’s known that environmental factors can influence the stability and reactivity of similar compounds .
properties
IUPAC Name |
2-(aminomethyl)-1,6-dimethyl-3-phenylmethoxypyridin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11-8-14(18)15(13(9-16)17(11)2)19-10-12-6-4-3-5-7-12/h3-8H,9-10,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDKTOKVJMCHGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(N1C)CN)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dimethyl-2-aminomethyl-3-benzyloxypyridin-4(1H)-one | |
CAS RN |
401792-02-7 | |
Record name | 2-(aminomethyl)-3-(benzyloxy)-1,6-dimethyl-1,4-dihydropyridin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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